Stat3-IN-9 is a small-molecule inhibitor designed to target the Signal Transducer and Activator of Transcription 3 protein, commonly known as STAT3. This compound has emerged from a series of structure-activity relationship studies aimed at developing potent inhibitors for STAT3, which plays a crucial role in various cellular processes, including oncogenesis, immune responses, and cell survival. The identification of Stat3-IN-9 was facilitated by virtual ligand screening and subsequent optimization based on its binding affinity and biological activity against STAT3.
Stat3-IN-9 is classified as a small-molecule inhibitor that selectively targets the SH2 domain of STAT3. Its development stems from earlier compounds such as C188, with modifications that enhance its potency and selectivity. The compound is part of a broader category of STAT3 inhibitors that are being explored for their potential therapeutic applications in cancer treatment and other diseases characterized by aberrant STAT3 signaling.
The synthesis of Stat3-IN-9 involves multiple steps, primarily centered around the modification of the C188 scaffold. The synthetic route typically includes:
The industrial production of Stat3-IN-9 requires optimized conditions to ensure high yield and purity, incorporating techniques like crystallization and purification to meet quality standards .
Stat3-IN-9 exhibits a complex molecular structure characterized by specific functional groups that enhance its interaction with the STAT3 protein. The structural analysis reveals:
The three-dimensional conformation is critical for its binding affinity to the SH2 domain of STAT3, which is essential for inhibiting its activity .
Stat3-IN-9 undergoes various chemical reactions during its synthesis and potential metabolic processes:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions are carefully controlled to optimize yields and minimize by-products .
Stat3-IN-9 exerts its pharmacological effects primarily through the inhibition of STAT3 dimerization, activation, and nuclear translocation. By binding to the SH2 domain, it prevents phosphorylation at Tyr705, which is crucial for STAT3's transcriptional activity. This inhibition leads to:
The binding affinity (K_i) for Stat3-IN-9 is notably low (approximately 12.4 nM), indicating strong inhibitory potential against STAT3 .
These properties are critical for determining the compound's handling during research and potential clinical applications .
Stat3-IN-9 has significant potential in scientific research, particularly in oncology. Its applications include:
CAS No.: 32448-35-4
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.: 54986-75-3
CAS No.: 15145-06-9